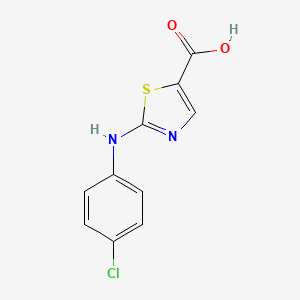2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid
CAS No.: 855531-21-4
Cat. No.: VC3246091
Molecular Formula: C10H7ClN2O2S
Molecular Weight: 254.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 855531-21-4 |
|---|---|
| Molecular Formula | C10H7ClN2O2S |
| Molecular Weight | 254.69 g/mol |
| IUPAC Name | 2-(4-chloroanilino)-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H7ClN2O2S/c11-6-1-3-7(4-2-6)13-10-12-5-8(16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) |
| Standard InChI Key | MJKAKAOPNKDQNN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1NC2=NC=C(S2)C(=O)O)Cl |
Introduction
Chemical Identity and Structure
2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid is identified in chemical databases with PubChem CID 34177982 and CAS Registry Number 855531-21-4 . The compound features a thiazole core structure with a 4-chlorophenylamino group at the C-2 position and a carboxylic acid functional group at the C-5 position of the thiazole ring.
The IUPAC name for this compound is 2-(4-chloroanilino)-1,3-thiazole-5-carboxylic acid . Several synonyms are recognized for this compound, including:
-
2-((4-Chlorophenyl)amino)thiazole-5-carboxylic acid
-
2-(4-Chloroanilino)-1,3-thiazole-5-carboxylic acid
-
5-Thiazolecarboxylicacid, 2-[(4-chlorophenyl)amino]-
The molecular structure consists of three main components:
-
A five-membered thiazole heterocycle containing sulfur and nitrogen atoms
-
A 4-chlorophenyl group connected to the thiazole ring via an amino linkage at position 2
-
A carboxylic acid group attached at position 5 of the thiazole ring
Physical and Chemical Properties
2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid possesses distinct physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid
The XLogP3-AA value of 3.3 indicates moderate lipophilicity, suggesting the compound has a balance between hydrophobic and hydrophilic properties . This characteristic is important for determining its solubility profile and potential membrane permeability in biological systems.
The compound contains two hydrogen bond donors and five hydrogen bond acceptors , enabling it to form multiple hydrogen bonding interactions. These properties are crucial for protein binding and interactions with biological targets. The topological polar surface area of 90.5 Ų suggests moderate capacity for penetrating cell membranes .
Structural Comparison with Related Thiazole Compounds
Several structurally related thiazole derivatives can provide context for understanding the potential properties and activities of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid. Table 2 presents a comparative analysis of this compound with other thiazole derivatives identified in the literature.
Table 2: Comparison of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid with Related Compounds
The structural differences between these compounds, particularly the nature and position of substituents on the thiazole ring, can significantly influence their chemical reactivity, physicochemical properties, and biological activities. These variations provide insights into potential structure-activity relationships for thiazole derivatives.
Structure-Property Relationships
The specific arrangement of functional groups in 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid contributes to its unique chemical and potential biological properties:
-
The thiazole ring provides a rigid heterocyclic scaffold that can participate in various interactions, including π-π stacking with aromatic amino acid residues in proteins.
-
The 4-chlorophenyl group increases the lipophilicity of the molecule and may enhance its ability to interact with hydrophobic pockets in biological targets. The chlorine atom, being an electron-withdrawing group, affects the electronic distribution within the phenyl ring and potentially influences the compound's reactivity.
-
The amino linkage between the thiazole ring and the 4-chlorophenyl group provides conformational flexibility and serves as both a hydrogen bond donor and acceptor, enabling additional interactions with biological targets.
-
The carboxylic acid group at position 5 of the thiazole ring contributes to the compound's acidic properties and provides opportunities for salt formation, hydrogen bonding, and potential derivatization through esterification or amide formation.
Future Research Directions
Several promising research directions could be pursued to further understand and exploit the properties of 2-(4-Chlorophenylamino)-5-thiazolecarboxylic acid:
-
Biological Activity Screening: Comprehensive evaluation of its potential anti-diabetic, anti-inflammatory, anti-oxidant, and other biological activities through in vitro and in vivo studies.
-
Structure-Activity Relationship Studies: Systematic modification of its structure to understand how different functional groups affect biological activity and physicochemical properties.
-
Synthetic Methodology Development: Exploration of efficient and scalable methods for synthesizing this compound and its derivatives.
-
Computational Studies: Molecular docking, QSAR analysis, and other computational approaches to predict binding modes and interactions with potential biological targets.
-
Drug Formulation Studies: Investigation of formulation strategies to overcome potential limitations related to solubility or bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume